Lipophilicity Advantage: Computed logP of 0.967 vs. 2-Amino-6-methylpyrimidin-4(3H)-one (logP –0.339)
The computed logP of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is +0.967, representing a >1.3 log unit increase over the analogous 2-amino-6-methylpyrimidin-4(3H)-one (logP –0.339) [1]. This difference corresponds to an approximately twenty-fold higher partition coefficient between n-octanol and water, indicating significantly greater lipophilicity for the target compound. Such a shift is sufficient to alter passive membrane permeability and oral absorption predictions in drug design programs .
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 0.967 |
| Comparator Or Baseline | 2-Amino-6-methylpyrimidin-4(3H)-one: logP = –0.339 |
| Quantified Difference | ΔlogP ≈ 1.306 (target is ~20× more lipophilic by partition coefficient) |
| Conditions | Calculated logP values from multiple sources; experimental shake-flask data not available for the target compound |
Why This Matters
This lipophilicity differential means that the target compound will exhibit distinct permeability and tissue-distribution profiles in cell-based assays, making it a preferred choice when moderate lipophilicity is desired for passive diffusion or when comparing scaffold-lipophilicity SAR trends.
- [1] Molbase. N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide. Chemical properties: logP=0.967. CAS 79898-99-0. ChemScene. 2-amino-6-methylpyrimidin-4(3H)-one. Computational Chemistry Data: logP=-0.33948. View Source
